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Compound of Interest

Compound Name: MRS2395

Cat. No.: B1246216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MRS2395, a selective antagonist of

the P2Y12 receptor, for its application in in vitro research. It covers the compound's mechanism

of action, key pharmacological data, and detailed protocols for essential experimental assays.

Core Concepts: Understanding MRS2395 and the
P2Y12 Receptor
MRS2395 is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled

receptor (GPCR) primarily expressed on the surface of platelets.[1][2] The P2Y12 receptor is a

crucial component in the process of platelet activation and aggregation, making it a significant

target in thrombosis research and for the development of antiplatelet therapies.[3][4]

The endogenous agonist for the P2Y12 receptor is adenosine diphosphate (ADP). Upon ADP

binding, the P2Y12 receptor couples to the Gαi subunit of the heterotrimeric G protein.[3][5]

This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] Lowered cAMP

levels contribute to the activation of platelets. Concurrently, the Gβγ subunits of the G protein

can activate phosphoinositide 3-kinase (PI3K), further promoting platelet aggregation.[5]

MRS2395 acts by competitively binding to the P2Y12 receptor, thereby preventing ADP from

binding and initiating the downstream signaling events that lead to platelet activation.[2]
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Quantitative Pharmacological Data
The following table summarizes key quantitative data for MRS2395 from various in vitro

studies. This data is essential for designing experiments and interpreting results.

Parameter Value
Species/Cell
Type

Assay Reference

Ki 3.7 µM Rat Platelets

ADP-induced

Platelet

Aggregation

[2]

IC50 7 µM Rat Platelets

Inhibition of ADP-

induced cAMP

formation

[1]

IC50 7 µM
Human Platelet-

Rich Plasma

ADP-induced

Platelet

Aggregation

[4]

IC50 ~20 µM

CHO cells

expressing

human P2Y12

receptor

Inhibition of 2-

MeSADP-

induced adenylyl

cyclase inhibition

[6]

Signaling Pathway and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following

diagrams are provided in the DOT language for use with Graphviz.

P2Y12 Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor

and the inhibitory effect of MRS2395.
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P2Y12 Receptor Signaling Pathway

Experimental Workflow: GPCR Antagonist Screening
This diagram outlines a general workflow for screening and characterizing a GPCR antagonist

like MRS2395.
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GPCR Antagonist Screening Workflow
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Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the

activity of MRS2395.

Platelet Aggregation Assay using Light Transmission
Aggregometry (LTA)
This protocol is adapted from standard procedures for LTA.[7][8]

Objective: To measure the inhibitory effect of MRS2395 on ADP-induced platelet aggregation in

human platelet-rich plasma (PRP).

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

MRS2395 stock solution (e.g., in DMSO).

Adenosine diphosphate (ADP) solution.

Platelet-poor plasma (PPP).

Light Transmission Aggregometer.

Aggregometer cuvettes with stir bars.

Centrifuge.

Procedure:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

Collect whole blood and centrifuge at 150-200 x g for 15-20 minutes at room temperature

with the centrifuge brake off to obtain PRP.

Carefully transfer the upper PRP layer to a new tube.
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Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. PPP will be

used to set the 100% aggregation baseline.

Assay Protocol:

Adjust the platelet count of the PRP to 200-300 x 109/L using autologous PPP.

Pre-warm PRP and PPP to 37°C.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pipette an appropriate volume of adjusted PRP into aggregometer cuvettes containing a

stir bar.

Incubate the PRP for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

Add the desired concentration of MRS2395 or vehicle (DMSO) to the PRP and incubate

for a specified time (e.g., 2-15 minutes).

Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 3-10

µM).

Record the change in light transmission for a set period (e.g., 5-10 minutes).

Data Analysis:

The percentage of aggregation is calculated relative to the PPP control.

The IC50 value for MRS2395 can be determined by testing a range of concentrations and

plotting the percentage of inhibition against the log of the antagonist concentration.

Calcium Mobilization Assay
This protocol is a general guideline for a fluorescence-based calcium mobilization assay using

a cell line expressing the P2Y12 receptor, such as CHO-K1 cells.[9][10]

Objective: To measure the ability of MRS2395 to inhibit agonist-induced intracellular calcium

mobilization.
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Materials:

CHO-K1 cells stably expressing the human P2Y12 receptor.

Cell culture medium (e.g., Ham's F-12).

Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Probenecid (to prevent dye leakage).

P2Y12 receptor agonist (e.g., 2-MeSADP).

MRS2395 stock solution.

Black-walled, clear-bottom 96- or 384-well microplates.

Fluorescence microplate reader with kinetic reading and automated liquid handling

capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Preparation:

Seed the P2Y12-expressing CHO-K1 cells into the microplates at an optimized density

(e.g., 10,000-80,000 cells/well) and culture overnight.

Dye Loading:

Prepare a dye-loading solution containing Fluo-4 AM and probenecid in the assay buffer.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation

at room temperature.

Assay Protocol:
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Prepare a compound plate containing serial dilutions of MRS2395 and a fixed

concentration of the P2Y12 agonist (e.g., EC80 concentration of 2-MeSADP).

Place the cell plate in the fluorescence plate reader.

Initiate the kinetic read, measuring fluorescence intensity at Ex/Em = 490/525 nm.

After establishing a baseline fluorescence, the instrument's liquid handler should add the

MRS2395 solution (or vehicle) followed by the agonist solution.

Continue recording the fluorescence signal to measure the change in intracellular calcium

concentration.

Data Analysis:

The change in fluorescence intensity reflects the intracellular calcium concentration.

Calculate the percentage of inhibition for each concentration of MRS2395 relative to the

agonist-only control.

Determine the IC50 value by plotting the percentage of inhibition against the log of the

MRS2395 concentration.

Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to measure the effect of MRS2395 on the inhibition of adenylyl

cyclase activity, typically by quantifying intracellular cAMP levels using an ELISA-based kit.

Objective: To determine the ability of MRS2395 to reverse the agonist-induced inhibition of

adenylyl cyclase.

Materials:

Cells expressing the P2Y12 receptor (e.g., CHO-K1 cells).

Cell culture medium.

Forskolin (an adenylyl cyclase activator).
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P2Y12 receptor agonist (e.g., 2-MeSADP).

MRS2395 stock solution.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

cAMP ELISA kit.

Microplate reader for ELISA.

Procedure:

Cell Treatment:

Seed cells in a multi-well plate and grow to confluence.

Pre-incubate the cells with various concentrations of MRS2395 or vehicle for a defined

period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

Add the P2Y12 agonist (e.g., 2-MeSADP) to all wells except the basal and forskolin-only

controls.

Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.

Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

cAMP Measurement:

Lyse the cells according to the cAMP ELISA kit protocol.

Perform the competitive ELISA as per the manufacturer's instructions. This typically

involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP

antibody in a pre-coated plate.

After washing, add the substrate and measure the absorbance at the appropriate

wavelength.

Data Analysis:
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The absorbance is inversely proportional to the amount of cAMP in the sample.

Generate a standard curve using the provided cAMP standards.

Calculate the concentration of cAMP in each sample from the standard curve.

The ability of MRS2395 to reverse the agonist-induced inhibition of forskolin-stimulated

cAMP production can be used to determine its IC50 value.

Conclusion
MRS2395 is a valuable pharmacological tool for the in vitro study of the P2Y12 receptor. Its

selectivity allows for the specific interrogation of P2Y12-mediated signaling pathways in various

cell types, most notably in platelets. The experimental protocols and quantitative data provided

in this guide offer a solid foundation for researchers to design and execute robust in vitro

studies utilizing MRS2395, contributing to a deeper understanding of P2Y12 receptor function

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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